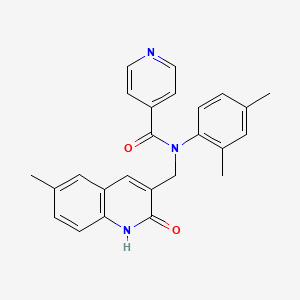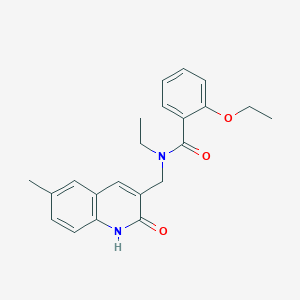![molecular formula C22H21BrN2O3S B7714313 N-[(2,4-dichlorophenyl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7714313.png)
N-[(2,4-dichlorophenyl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,4-dichlorophenyl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide, also known as DPM-1001, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of benzamides and has been shown to possess a wide range of biological activities.
Scientific Research Applications
N-[(2,4-dichlorophenyl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral activities. In addition, it has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The exact mechanism of action of N-[(2,4-dichlorophenyl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK3β). This enzyme is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK3β has been shown to have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
N-[(2,4-dichlorophenyl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, it has been shown to induce apoptosis in cancer cells and inhibit the replication of viruses, such as HIV-1. Furthermore, N-[(2,4-dichlorophenyl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-[(2,4-dichlorophenyl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. In addition, it has been shown to have low toxicity and is well-tolerated in animal models. However, there are also some limitations to using N-[(2,4-dichlorophenyl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide in lab experiments. It has poor solubility in water, which can make it difficult to administer. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its effects.
Future Directions
There are several future directions for the study of N-[(2,4-dichlorophenyl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide. One direction is to investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to investigate its effects on other cellular processes, such as autophagy and mitochondrial function. In addition, it may be useful to investigate the structure-activity relationship of N-[(2,4-dichlorophenyl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide to identify more potent and selective inhibitors of GSK3β. Finally, it may be useful to investigate the effects of N-[(2,4-dichlorophenyl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide in combination with other drugs or therapies to enhance its therapeutic effects.
Synthesis Methods
The synthesis of N-[(2,4-dichlorophenyl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide involves the reaction of 2,4-dichlorobenzyl chloride with 4-methoxy-3-nitrobenzoic acid to form the intermediate 2,4-dichlorobenzyl-4-methoxy-3-nitrobenzoate. This intermediate is then reduced using palladium on carbon in the presence of hydrogen gas to yield the final product, N-[(2,4-dichlorophenyl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide. The overall yield of the synthesis process is around 60%.
properties
IUPAC Name |
N-benzyl-2-[benzyl-(4-bromophenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O3S/c23-20-11-13-21(14-12-20)29(27,28)25(16-19-9-5-2-6-10-19)17-22(26)24-15-18-7-3-1-4-8-18/h1-14H,15-17H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTFEENERFYPIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N~2~-dibenzyl-N~2~-[(4-bromophenyl)sulfonyl]glycinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,4-dimethoxy-N'-[(E)-(thiophen-2-yl)methylidene]benzohydrazide](/img/structure/B7714252.png)


![5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-(m-tolyl)-1,2,4-oxadiazole](/img/structure/B7714272.png)


![1-(3-chloro-4-methoxybenzenesulfonyl)-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B7714311.png)


![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7714323.png)